molecular formula C15H12O4 B107408 Methyl 4-(4-hydroxybenzoyl)benzoate CAS No. 159694-58-3

Methyl 4-(4-hydroxybenzoyl)benzoate

Cat. No.: B107408
CAS No.: 159694-58-3
M. Wt: 256.25 g/mol
InChI Key: ZYVLQJHSCJEAAQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxybenzoyl)benzoate is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybenzoyl group attached to the benzoate moiety. This compound is often used as an intermediate in the synthesis of various chemical probes and has applications in scientific research and industry .

Mechanism of Action

Target of Action

Methyl 4-(4-hydroxybenzoyl)benzoate, also known as Methyl paraben or NIPAGIN , is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It is an ester of p-hydroxybenzoic acid . The primary targets of this compound are microbial cells, where it inhibits their growth and reproduction, thereby preserving the products in which it is used .

Mode of Action

This compound exerts its antimicrobial effects by disrupting the microbial cell processes. It is known to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .

Biochemical Pathways

It is known to have estrogenic functionality and upregulates estrogen-related genes . This suggests that it may interact with hormonal pathways in the body.

Result of Action

The primary result of the action of this compound is the preservation of products by inhibiting the growth and reproduction of microbes . Its cytotoxic effects on keratinocytes and its potential role in dna damage and cancer progression are areas of concern .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its cytotoxic effects on keratinocytes are observed in the presence of sunlight . Therefore, exposure to sunlight could potentially enhance its harmful effects. Furthermore, its stability and efficacy as a preservative may be affected by factors such as pH, temperature, and the presence of other ingredients in the product formulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-hydroxybenzoyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-hydroxybenzoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chemical probes.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-hydroxybenzoyl)benzoate is unique due to the presence of the hydroxybenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of specialized chemical probes and in scientific research applications .

Properties

IUPAC Name

methyl 4-(4-hydroxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLQJHSCJEAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 3-necked round-bottomed flask was added AlCl3 (32 g, 0.24 moL) followed by anhydrous toluene (250 mL). The flask was equipped with a reflux condenser and nitrogen inlet and the suspension was stirred at RT under a nitrogen atmosphere. To the stirred suspension was added methyl 4-{[4-(methyloxy)phenyl]carbonyl}benzoate (23) (16.0 g, 0.059 moL) portionwise at RT under a nitrogen atmosphere. The reaction mixture was heated at 85° C. with stirring under a nitrogen atmosphere. After 2 h, the oil bath was removed and the reaction mixture was allowed to cool at RT. The reaction mixture was cooled in an ice-water bath and ice was added very slowly portionwise (Note: significant HCl evolved upon addition of ice to the reaction mixture.) followed by the slow addition of ice-water. The reaction mixture was partitioned between EtOAc and water. The organic phase was washed with brine, dried over MgSO4, filtered, and the filtrate was concentrated to give the crude product as a red-brown solid. The crude product was triturated with hot hexanes and the brown solid was filtered to give 14.0 g (93%) of compound 24. 1H NMR (400 MHz, DMSO-d6): δ 3.88 (s, 3H), 6.88 (d, J=8.6 Hz, 2H), 7.65 (d, J=8.7 Hz, 2H), 7.74 (d, J=8.2 Hz, 2H), 8.07 (d, J=8.2 Hz, 2H), 10.51 (s, 1H).
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32 g
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16 g
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250 mL
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Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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